molecular formula C20H20N4O5S B11189313 methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

Cat. No.: B11189313
M. Wt: 428.5 g/mol
InChI Key: NJTUAMQBENHOHS-UHFFFAOYSA-N
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Description

Methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and carbamoyl groups

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino and methoxy groups allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or acids.

    Condensation: The carbamoyl group can participate in condensation reactions with other amines or alcohols to form ureas or carbamates.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar compounds to methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate include other thiazolo[3,2-a]pyridine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 2-[5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

InChI

InChI=1S/C20H20N4O5S/c1-23-18(26)16-15(10-4-6-11(28-2)7-5-10)12(9-21)17(22)24-19(27)13(30-20(16)24)8-14(25)29-3/h4-7,13,15H,8,22H2,1-3H3,(H,23,26)

InChI Key

NJTUAMQBENHOHS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2N(C(=O)C(S2)CC(=O)OC)C(=C(C1C3=CC=C(C=C3)OC)C#N)N

Origin of Product

United States

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